molecular formula C17H24N4O4S B2648858 4-ethyl-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,3-dioxopiperazine-1-carboxamide CAS No. 2034572-24-0

4-ethyl-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,3-dioxopiperazine-1-carboxamide

Cat. No.: B2648858
CAS No.: 2034572-24-0
M. Wt: 380.46
InChI Key: XCRFQNUOBMMCCA-UHFFFAOYSA-N
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Description

4-ethyl-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,3-dioxopiperazine-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a thiomorpholine moiety, and a dioxopiperazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,3-dioxopiperazine-1-carboxamide typically involves multiple steps:

    Formation of the Dioxopiperazine Core: The dioxopiperazine core can be synthesized through the cyclization of appropriate dipeptides under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction, where a furan derivative reacts with an appropriate electrophile.

    Attachment of the Thiomorpholine Moiety: This step involves the reaction of a thiomorpholine derivative with the intermediate compound, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Final Assembly: The final compound is assembled through a series of condensation reactions, ensuring the correct positioning of all functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The dioxopiperazine core can be reduced to piperazine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The thiomorpholine moiety can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products

    Oxidation Products: Furanones.

    Reduction Products: Piperazine derivatives.

    Substitution Products: Various substituted thiomorpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, 4-ethyl-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,3-dioxopiperazine-1-carboxamide may serve as a probe to study enzyme interactions and protein-ligand binding due to its diverse functional groups.

Medicine

Medically, this compound could be investigated for its potential therapeutic properties. Its structural features suggest it might interact with various biological targets, making it a candidate for drug development, particularly in the areas of oncology and infectious diseases.

Industry

In the industrial sector, this compound could be utilized in the development of new materials with specific properties, such as polymers with enhanced stability or novel catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of 4-ethyl-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,3-dioxopiperazine-1-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The furan ring could participate in π-π interactions, while the thiomorpholine moiety might form hydrogen bonds or engage in nucleophilic attacks. The dioxopiperazine core could provide a rigid scaffold that positions these functional groups optimally for interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-ethyl-N-(2-(furan-2-yl)-2-pyrrolidin-1-ylethyl)cyclohexan-1-amine: Similar in having a furan ring and an ethyl group but differs in the core structure and the presence of a pyrrolidine ring.

    N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,3-dioxopiperazine-1-carboxamide: Lacks the ethyl group but shares the dioxopiperazine and thiomorpholine moieties.

Uniqueness

4-ethyl-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,3-dioxopiperazine-1-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a furan ring and a thiomorpholine moiety in conjunction with a dioxopiperazine core is particularly rare, making it a valuable compound for research and development.

Properties

IUPAC Name

4-ethyl-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-2,3-dioxopiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O4S/c1-2-19-5-6-21(16(23)15(19)22)17(24)18-12-13(14-4-3-9-25-14)20-7-10-26-11-8-20/h3-4,9,13H,2,5-8,10-12H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCRFQNUOBMMCCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NCC(C2=CC=CO2)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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